molecular formula C13H9ClN2O6S B14363192 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid CAS No. 90164-02-6

4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid

Cat. No.: B14363192
CAS No.: 90164-02-6
M. Wt: 356.74 g/mol
InChI Key: CQMKWAGJTHKQBE-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a chloro, nitro, and sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid typically involves multiple steps:

    Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).

    Sulfonation: The sulfonic acid group is introduced by treating the chloronitrobenzene with sulfur trioxide (SO3) in fuming sulfuric acid.

    Amidation: Finally, the amide group is introduced by reacting the sulfonated compound with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid undergoes various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Hydroxide ions, alkoxide ions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-(4-Amino-3-chlorobenzamido)benzene-1-sulfonic acid.

    Substitution: 4-(4-Hydroxy-3-nitrobenzamido)benzene-1-sulfonic acid.

    Oxidation: Various sulfonic acid derivatives.

Scientific Research Applications

4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.

    4-Chloro-3-nitrobenzamide: Similar structure but lacks the sulfonic acid group.

    4-(4-Chloro-3-nitrobenzamido)benzoic acid: Similar structure but lacks the sulfonic acid group.

Uniqueness

4-(4-Chloro-3-nitrobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and amide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

90164-02-6

Molecular Formula

C13H9ClN2O6S

Molecular Weight

356.74 g/mol

IUPAC Name

4-[(4-chloro-3-nitrobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C13H9ClN2O6S/c14-11-6-1-8(7-12(11)16(18)19)13(17)15-9-2-4-10(5-3-9)23(20,21)22/h1-7H,(H,15,17)(H,20,21,22)

InChI Key

CQMKWAGJTHKQBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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